6-isopropyl-2-morpholin-4-yl-4H-thiopyran-4-one
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Overview
Description
6-isopropyl-2-morpholin-4-yl-4H-thiopyran-4-one is a small molecular compound with the chemical formula C12H17NO2S. It is a member of the thiopyran-4-one family, which is known for its diverse biological activities. This compound has garnered interest due to its potential as an inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-2-morpholin-4-yl-4H-thiopyran-4-one typically involves a multiple-parallel synthesis approach. One common method employs Suzuki cross-coupling methodology to prepare libraries of thiopyran-4-ones with various aromatic groups at specific positions on the thiopyran-4-one ring . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-2-morpholin-4-yl-4H-thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the thiopyran ring.
Substitution: Aromatic substitution reactions at specific positions on the thiopyran ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitro compounds in the presence of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiopyran derivatives.
Substitution: Various substituted thiopyran derivatives depending on the reagents used.
Scientific Research Applications
6-isopropyl-2-morpholin-4-yl-4H-thiopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role as an inhibitor of DNA-PK, which is crucial in DNA repair mechanisms.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 6-isopropyl-2-morpholin-4-yl-4H-thiopyran-4-one involves the inhibition of DNA-dependent protein kinase (DNA-PK). This enzyme is essential for the repair of DNA double-strand breaks. By inhibiting DNA-PK, the compound interferes with the DNA repair process, leading to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and chemotherapy . The molecular targets include the catalytic subunit of DNA-PK, and the pathways involved are those related to DNA damage response and repair .
Comparison with Similar Compounds
Similar Compounds
6-aryl-2-morpholin-4-yl-4H-pyran-4-ones: These compounds share a similar structure but have an oxygen atom in place of the sulfur atom in the thiopyran ring.
6-aryl-2-morpholin-4-yl-4H-thiopyran-4-ones: Variants with different aromatic groups at specific positions.
Uniqueness
6-isopropyl-2-morpholin-4-yl-4H-thiopyran-4-one is unique due to its specific substitution pattern and its potent inhibitory activity against DNA-PK. This makes it a valuable compound for research in DNA repair mechanisms and potential therapeutic applications .
Properties
Molecular Formula |
C12H17NO2S |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-propan-2-ylthiopyran-4-one |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)11-7-10(14)8-12(16-11)13-3-5-15-6-4-13/h7-9H,3-6H2,1-2H3 |
InChI Key |
AWDQFPIPWUUVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C=C(S1)N2CCOCC2 |
Origin of Product |
United States |
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